molecular formula C19H16Cl2N4O2 B3128182 N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3-pyridinylmethyl)urea CAS No. 338785-03-8

N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3-pyridinylmethyl)urea

Cat. No. B3128182
CAS RN: 338785-03-8
M. Wt: 403.3 g/mol
InChI Key: ZCJNQSGQCBRLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3-pyridinylmethyl)urea is a useful research compound. Its molecular formula is C19H16Cl2N4O2 and its molecular weight is 403.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibitors in Agriculture

Urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), are extensively studied for their role in reducing ammonia loss from urea-based fertilizers, thereby enhancing nitrogen use efficiency in agricultural practices. These compounds are critical for minimizing environmental pollution and improving crop yield by ensuring a more consistent and targeted delivery of nitrogen to plants (Ray et al., 2020; Bremner, 1995).

Urease and Nitrogen Metabolism

Urease plays a pivotal role in nitrogen metabolism across various organisms, facilitating the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic activity is vital in both agricultural settings for fertilizer efficiency and in medical contexts for managing urea levels in the human body. Research into urease inhibitors like NBPT offers insights into managing nitrogen levels more effectively, with potential applications ranging from improving agricultural outcomes to treating medical conditions related to nitrogen metabolism dysregulation (Jin et al., 2018; Jagtap et al., 2017).

Environmental Management

The application of urease inhibitors is also significant in environmental management, particularly in reducing greenhouse gas emissions and ammonia volatilization from agricultural soils. By improving the efficiency of urea fertilizers, these compounds contribute to more sustainable farming practices and lower environmental footprints (Chalk et al., 2015; Choudhury & Kennedy, 2004).

Potential Medical Applications

In the medical field, urease inhibitors have potential applications in treating diseases caused by pathogens that utilize urease for colonization and infection. By inhibiting urease activity, these compounds may offer therapeutic benefits against infections in the gastric and urinary tracts, demonstrating the diverse potential of urease inhibitors beyond agricultural uses (Kosikowska & Berlicki, 2011).

properties

IUPAC Name

1-[1-[(2,6-dichlorophenyl)methyl]-6-oxopyridin-3-yl]-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2/c20-16-4-1-5-17(21)15(16)12-25-11-14(6-7-18(25)26)24-19(27)23-10-13-3-2-8-22-9-13/h1-9,11H,10,12H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJNQSGQCBRLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)NC(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121190
Record name N-[1-[(2,6-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinyl]-N′-(3-pyridinylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

338785-03-8
Record name N-[1-[(2,6-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinyl]-N′-(3-pyridinylmethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338785-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-[(2,6-Dichlorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinyl]-N′-(3-pyridinylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3-pyridinylmethyl)urea
Reactant of Route 2
Reactant of Route 2
N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3-pyridinylmethyl)urea
Reactant of Route 3
Reactant of Route 3
N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3-pyridinylmethyl)urea
Reactant of Route 4
Reactant of Route 4
N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3-pyridinylmethyl)urea
Reactant of Route 5
Reactant of Route 5
N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3-pyridinylmethyl)urea
Reactant of Route 6
Reactant of Route 6
N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3-pyridinylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.